Cas no 5471-29-4 (Ethanone,2-chloro-1-(6-chloro-1-naphthalenyl)-)
5471-29-4 structure
Product Name:Ethanone,2-chloro-1-(6-chloro-1-naphthalenyl)-
CAS-nummer:5471-29-4
MF:C12H8Cl2O
MW:239.097321510315
CID:377922
PubChem ID:230776
Update Time:2025-04-19
Ethanone,2-chloro-1-(6-chloro-1-naphthalenyl)- Chemische en fysische eigenschappen
Naam en identificatie
-
- Ethanone,2-chloro-1-(6-chloro-1-naphthalenyl)-
- 2-chloro-1-(6-chloronaphthalen-1-yl)ethanone
- 2-Chlor-1-(6-chlor-[1]naphthyl)-aethanon
- 2-chloro-1-(6-chloro-[1]naphthyl)-ethanone
- AC1L5K9A
- AC1Q3TAL
- AG-F-90713
- AR-1D9987
- CTK5A2379
- NSC26057
- NSC 26057
- 5471-29-4
- 2-chloro-1-(6-chloronaphthalen-1-yl)ethan-1-one
- NSC-26057
- DTXSID10282471
-
- Inchi: 1S/C12H8Cl2O/c13-7-12(15)11-3-1-2-8-6-9(14)4-5-10(8)11/h1-6H,7H2
- InChI-sleutel: RKSAVWYTXURREH-UHFFFAOYSA-N
- LACHT: ClC1C=CC2=C(C(CCl)=O)C=CC=C2C=1
Berekende eigenschappen
- Exacte massa: 237.99534
- Monoisotopische massa: 237.995
- Aantal isotopen atomen: 0
- Aantal waterstofbonddonors: 0
- Aantal waterstofbondacceptatoren: 1
- Zware atoomtelling: 15
- Aantal draaibare bindingen: 2
- Complexiteit: 242
- Aantal covalent gebonden eenheden: 1
- Gedefinieerd atoomstereocentrumaantal: 0
- Ongedefinieerd atoomstereocentrumaantal: 0
- Gedefinieerd stereocenter aantal obligaties: 0
- Ongedefinieerd stereocenter aantal bindingen: 0
- XLogP3: 4.1
- Topologisch pooloppervlak: 17.1Ų
Experimentele eigenschappen
- Dichtheid: 1.34
- Kookpunt: 378.6°Cat760mmHg
- Vlampunt: 160.1°C
- Brekindex: 1.634
- PSA: 17.07
- LogboekP: 3.91470
Ethanone,2-chloro-1-(6-chloro-1-naphthalenyl)- Gerelateerde literatuur
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Aloke Das,K. K. Mahato,Chayan K. Nandi,Tapas Chakraborty,Shridhar R. Gadre,Nikhil A. Gokhale Phys. Chem. Chem. Phys., 2002,4, 2162-2168
-
Huading Zhang,Lee R. Moore,Maciej Zborowski,P. Stephen Williams,Shlomo Margel,Jeffrey J. Chalmers Analyst, 2005,130, 514-527
-
Eric Besson,Stéphane Gastaldi,Emily Bloch,Selma Aslan,Hakim Karoui,Olivier Ouari,Micael Hardy Analyst, 2019,144, 4194-4203
-
A. B. F. da Silva,K. Capelle Phys. Chem. Chem. Phys., 2009,11, 4564-4569
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